2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
説明
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused bicyclic core with a thiazole and triazole ring system. The structure includes a piperidine moiety substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and an ethyl chain at the 2-position. Its molecular formula is C₂₁H₂₂F₃N₅OS, with a theoretical average mass of 449.50 g/mol (calculated using PubChem tools).
特性
IUPAC Name |
2-ethyl-5-[piperidin-1-yl-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4OS/c1-2-14-23-18-26(24-14)17(27)16(28-18)15(25-9-4-3-5-10-25)12-7-6-8-13(11-12)19(20,21)22/h6-8,11,15,27H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSWVKSOYRPYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The compound is compared to two analogs from the provided evidence:
Research Findings and Limitations
- Synthetic Accessibility : Analog 1 () has a reported synthetic route via Ullmann coupling, whereas the target compound may require specialized fluorination techniques .
- Thermodynamic Stability : Computational models suggest the target compound’s -CF₃ group stabilizes the molecule via intramolecular hydrogen bonding with the triazole nitrogen, a feature absent in analogs .
- Gaps in Data: No direct in vivo studies for the target compound were found in the provided evidence. Analog 2’s 3,4,5-trimethoxyphenyl group has documented antiproliferative activity, but extrapolation to the target compound is speculative .
Q & A
Basic: What are the recommended multi-step synthetic pathways for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thioamide precursors with hydrazine derivatives under reflux in ethanol or methanol .
- Step 2: Introduction of the piperidinyl-(3-(trifluoromethyl)phenyl)methyl group via nucleophilic substitution or Mannich-type reactions, requiring anhydrous conditions and catalysts like triethylamine .
- Step 3: Final purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) .
Critical Factors:
- Temperature: Cyclization steps require reflux (70–80°C), while alkylation steps may need lower temperatures (0–25°C) to avoid side reactions .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Yield Optimization: Pilot reactions with varying stoichiometric ratios (1:1.2 to 1:2.5 for key intermediates) improve scalability .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm molecular formula .
- HPLC-PDA: Assesses purity (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Basic: How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors associated with the trifluoromethylphenyl motif, such as kinase inhibitors (e.g., EGFR) or GPCRs .
- Assay Design:
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <1%) .
Advanced: How can computational modeling guide SAR studies for derivatives?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., 14-α-demethylase for antifungal activity). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets .
- MD Simulations: Assess binding stability (RMSD <2 Å over 50 ns trajectories) and hydrogen-bonding patterns with catalytic residues .
- QSAR Models: Develop using descriptors like logP, polar surface area, and electrostatic potential maps to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
